Methyl isoquinoline-1-carboxylate
Overview
Description
Methyl isoquinoline-1-carboxylate is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring this compound is a derivative of isoquinoline, where a methyl ester group is attached to the carboxylate group at the first position of the isoquinoline ring
Mechanism of Action
Target of Action
Methyl isoquinoline-1-carboxylate is a derivative of quinoline, a heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological and pharmacological activities . .
Mode of Action
Quinoline and its derivatives, including isoquinolines, are known to interact with various biological targets due to their aromatic and delocalized systems . They can undergo various chemical reactions, including electrophilic and nucleophilic substitutions .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is stored in a dry, well-ventilated place .
Result of Action
Quinoline and its derivatives are known to exhibit a wide range of biological and pharmacological activities .
Action Environment
It’s known that the compound should be stored in a dry, well-ventilated place .
Biochemical Analysis
Biochemical Properties
Methyl isoquinoline-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activities, thereby influencing the metabolic pathways in which they are involved . Additionally, this compound can bind to nucleic acids and proteins, affecting their structure and function .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy . The compound can also affect the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the disruption of signaling cascades, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular behavior, such as prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial cellular responses, such as enhanced cell survival and proliferation . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and cell death . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through specific targeting signals and post-translational modifications . For example, the nuclear localization of this compound can enable it to interact with transcription factors and modulate gene expression . Similarly, its localization to the mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isoquinoline-1-carboxylate can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which synthesizes isoquinoline derivatives from benzaldehyde and aminoacetaldehyde diethyl acetal. The reaction typically requires acidic conditions and heating to facilitate cyclization and formation of the isoquinoline ring.
Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form isoquinoline derivatives. Subsequent esterification with methanol yields this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate hydrogenation reactions, while acidic catalysts like sulfuric acid or hydrochloric acid are employed for cyclization reactions. The choice of catalyst and reaction conditions depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield isoquinoline derivatives with reduced functional groups, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Isoquinoline-1-carboxylic acid
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Methyl isoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Isoquinoline derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl isoquinoline-1-carboxylate can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the methyl ester group.
Quinoline: A structural isomer of isoquinoline, where the nitrogen atom is located at a different position in the ring system.
Methyl quinoline-1-carboxylate: A similar compound with the methyl ester group attached to the quinoline ring instead of the isoquinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the first position of the isoquinoline ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl isoquinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGJDGITRCZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611313 | |
Record name | Methyl isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-72-9 | |
Record name | Methyl isoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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